Potent Glutamate Decarboxylase (GAD) Inhibition: 27.5-Fold Higher Affinity Than Chelidamic Acid
Chelidonic acid is a highly potent competitive inhibitor of rat brain glutamate decarboxylase (GAD), with a Ki value of 1.2 μM. This inhibition is conformation-dependent and structure-specific. When compared to the structurally related analog chelidamic acid, which has an identical 2,6-dicarboxylate arrangement but a different aromatic bridging atom, chelidonic acid demonstrates a 27.5-fold higher binding affinity [1]. This significant difference in potency highlights that the specific γ-pyrone core of chelidonic acid is critical for its high-affinity interaction with the GAD active site [1].
| Evidence Dimension | Enzyme inhibition (Ki) of rat brain glutamate decarboxylase (GAD) |
|---|---|
| Target Compound Data | Ki = 1.2 μM |
| Comparator Or Baseline | Chelidamic acid (a 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid analog); Ki = 33 μM |
| Quantified Difference | 27.5-fold lower Ki (higher potency) for Chelidonic acid |
| Conditions | In vitro enzyme assay with rat brain glutamate decarboxylase, using L-glutamate as the substrate. Both compounds were determined to be competitive inhibitors. |
Why This Matters
This data justifies selecting chelidonic acid over chelidamic acid for any experiment requiring robust, high-affinity GAD inhibition to study GABA synthesis or related neurological pathways.
- [1] Porter, T. G., & Martin, D. L. (1985). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Biochemical Pharmacology, 34(23), 4145–4150. View Source
